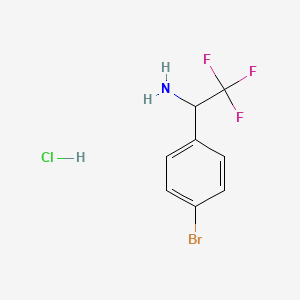

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESDERGPILUSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842169-72-6 | |

| Record name | Benzenemethanamine, 4-bromo-α-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842169-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Physical and chemical properties of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl.

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl

Abstract

This technical guide provides a comprehensive analysis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, a chiral building block of increasing importance in modern medicinal chemistry and drug development. The presence of a trifluoromethyl group, a bromine-substituted aromatic ring, and a primary amine confers a unique combination of properties, making it a valuable synthon, particularly in the burgeoning field of targeted protein degradation. This document delves into its molecular structure, physicochemical properties, spectroscopic characterization, synthesis, and applications, with a focus on providing practical insights for researchers and scientists. The protocols and data presented herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction & Significance

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (-CF3) group is particularly favored for its strong electron-withdrawing nature and lipophilicity. 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl emerges as a molecule of significant interest by combining this trifluoromethyl moiety with a synthetically versatile bromophenyl group.

This compound is not merely a laboratory curiosity; it is recognized as a key "Protein Degrader Building Block".[1] Its structure is pre-validated for utility in constructing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), where the bromophenyl group can serve as a precursor to or part of a warhead for binding to E3 ubiquitin ligases (e.g., Von Hippel-Lindau or Cereblon), while the amine provides a convenient attachment point for a linker. This guide serves as a foundational resource for professionals leveraging this high-value intermediate.

Molecular Structure and Identification

The fundamental identity of a chemical compound is rooted in its structure. Accurate identification is the first step in any rigorous scientific investigation, ensuring that all subsequent data is valid and reproducible.

Chemical Structure and Stereochemistry

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl possesses a single stereocenter at the carbon atom bearing the amine group (C1). Consequently, it exists as a pair of enantiomers: (S) and (R). The specific enantiomer used is critical in drug development, as biological systems are chiral, and different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Both enantiomers are commercially available.

Caption: Structure of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl (* denotes chiral center).

Chemical Identifiers

For unambiguous documentation and database searching, a standardized set of identifiers is essential.

| Identifier | Value | Reference |

| Chemical Name | (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | [1][2][3] |

| (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | [4][5][6] | |

| CAS Number | 336105-43-2 ((S)-enantiomer) | [1][2][3][7] |

| 842169-83-9 ((R)-enantiomer) | [4][5][6][8] | |

| Molecular Formula | C₈H₈BrClF₃N | [1][3][4][7] |

| Molecular Weight | 290.51 g/mol | [1][2][4][7] |

| InChI Key ((S)-enantiomer) | XESDERGPILUSRV-FJXQXJEOSA-N | [2] |

| SMILES ((S)-enantiomer) | N--INVALID-LINK--C1=CC=C(Br)C=C1.Cl | [3] |

Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or its intermediates dictate formulation strategies, storage conditions, and handling requirements.

Summary of Physical Properties

| Property | Value | Reference |

| Appearance | White to yellow powder, crystals, or flocculent solid | [2] |

| Purity | Typically ≥98% | [1][2] |

| Storage Temperature | Room temperature, under inert atmosphere | [2][3][5] |

| Boiling Point (Free Base) | 270.6 ± 40.0 °C at 760 mmHg | [9] |

Note: The hydrochloride salt is expected to decompose at high temperatures rather than exhibit a distinct boiling point.

Solubility Profile

Causality: The solubility of this compound is governed by its ionic and polar nature. As a hydrochloride salt, it readily dissociates in aqueous media.[10] The primary amine group is protonated, leading to a significant increase in polarity compared to the free base.

-

High Solubility in Water: The ionic nature of the hydrochloride salt promotes strong ion-dipole interactions with water molecules.[10]

-

Solubility in Polar Organic Solvents: The compound is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.

-

Hydrogen Bonding: The ammonium group (R-NH₃⁺) is an excellent hydrogen bond donor, further enhancing its affinity for polar, protic solvents.[10]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is non-negotiable for structure verification and purity assessment. A multi-technique approach provides a self-validating system where data from each method corroborates the others, ensuring the highest level of trustworthiness in the material's identity.

Caption: A typical analytical workflow for compound verification.

Expected Spectroscopic Signatures

-

¹H NMR:

-

Aromatic Protons: Two doublets in the range of δ 7.5-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Methine Proton (-CH): A quartet around δ 4.5-5.0 ppm due to coupling with the three fluorine atoms.

-

Amine Protons (-NH₃⁺): A broad singlet, typically downfield (δ > 8.0 ppm), whose chemical shift and appearance can be concentration and solvent-dependent.

-

-

¹³C NMR:

-

Aromatic Carbons: Four signals expected for the benzene ring, with the carbon attached to bromine (C-Br) appearing around δ 120-125 ppm and the carbon attached to the ethylamine side chain (C-ipso) around δ 130-135 ppm.

-

CF₃ Carbon: A quartet around δ 125 ppm with a large C-F coupling constant.

-

Methine Carbon (-CH): A quartet around δ 60-65 ppm due to C-F coupling.

-

-

¹⁹F NMR: A singlet (or a doublet if coupled to the methine proton) around δ -70 to -80 ppm (relative to CFCl₃), which is highly characteristic of a CF₃ group adjacent to a stereocenter.

-

Mass Spectrometry (MS): In ESI+ mode, the molecular ion [M+H]⁺ (for the free base) would be observed at m/z 254/256, showing the characteristic isotopic pattern of a single bromine atom (approx. 1:1 ratio for M and M+2).

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad absorption band in the 2800-3200 cm⁻¹ region, typical for an ammonium salt.

-

C-F Stretches: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ range.

-

Aromatic C=C Stretch: Peaks around 1600 cm⁻¹.

-

C-Br Stretch: A peak in the lower frequency region, typically 500-600 cm⁻¹.

-

Experimental Protocol: HPLC-MS Analysis

This protocol describes a self-validating method to confirm purity and identity.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to 10 µg/mL for analysis.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate for 2 minutes.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Detection: UV at 254 nm.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

-

Data Analysis:

-

Confirm the presence of a single major peak in the UV chromatogram to assess purity.

-

Extract the mass spectrum for the major peak and verify the presence of the [M+H]⁺ ion at m/z 254/256, confirming the molecular weight and the presence of bromine.

-

Synthesis and Reactivity

Understanding the synthesis of a building block provides insight into potential impurities and its inherent reactivity. An efficient, stereoselective synthesis is paramount for producing high-quality material for drug development.

Protocol: Diastereoselective Synthesis of the (R)-Enantiomer

A robust three-step synthesis has been developed that starts from inexpensive materials and features a highly diastereoselective key step.[11] This method exemplifies an expert approach to chiral amine synthesis.

Caption: Workflow for the diastereoselective synthesis.[11]

-

Step 1: Condensation to form Chiral Sulfinimine.

-

Rationale: A chiral auxiliary (a sulfinamide) is condensed with 4-bromobenzaldehyde. This auxiliary directs the stereochemical outcome of the subsequent trifluoromethylation.

-

Procedure: To a solution of the chiral sulfinamide in a suitable solvent (e.g., CH₂Cl₂), add 4-bromobenzaldehyde and a Lewis acidic dehydrating agent like CuSO₄. Stir at room temperature until imine formation is complete as monitored by TLC or HPLC.

-

-

Step 2: Diastereoselective Trifluoromethylation.

-

Rationale: The Rupert-Prakash reagent (TMSCF₃) is used as a nucleophilic trifluoromethyl source. The existing stereocenter on the sulfinyl group directs the attack of the "CF₃⁻" anion to one face of the C=N double bond, creating the desired stereochemistry at the new chiral center.

-

Procedure: Cool the solution of the sulfinimine from Step 1. Add the Rupert-Prakash reagent, followed by a catalytic amount of an initiator like K₃PO₄.[11] Allow the reaction to proceed at low temperature. Upon completion, the desired diastereomer can often be precipitated by the addition of water, which significantly enhances diastereomeric purity.[11]

-

-

Step 3: Deprotection and Salt Formation.

-

Rationale: The sulfinyl protecting group is cleaved under acidic conditions, liberating the free amine, which is then protonated by excess acid to form the stable hydrochloride salt.

-

Procedure: Dissolve the purified sulfinamide from Step 2 in a polar solvent like methanol or isopropanol. Add a solution of HCl (e.g., 4M in dioxane). Stir until deprotection is complete. The final hydrochloride salt product often precipitates from the solution and can be collected by filtration, washed, and dried.

-

Safety and Handling

Proper handling of chemical reagents is critical to ensure laboratory safety.

Hazard Identification

This compound is classified with several hazards that necessitate careful handling.

| Hazard Class | GHS Code | Description | Reference |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [2][12] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [2] |

| Skin Irritation | H315 | Causes skin irritation | [2][8][12] |

| Eye Irritation | H319 | Causes serious eye irritation | [2][8][12] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][8] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

-

Handling Practices: Avoid breathing dust.[8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[8][12]

-

Storage: Store in a tightly closed container in a cool, dry place.[8] Keep in an inert atmosphere to prevent degradation.[2][3][5]

Conclusion

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl is a well-defined chemical entity with a unique set of properties that make it highly valuable for modern drug discovery. Its chirality, coupled with the trifluoromethyl and bromophenyl groups, provides a powerful platform for creating complex and potent therapeutic agents, especially in the field of targeted protein degradation. By understanding its physicochemical properties, analytical signatures, and synthetic routes, researchers can confidently and safely employ this building block to accelerate the development of next-generation medicines.

References

- 1. calpaclab.com [calpaclab.com]

- 2. (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | 336105-43-2 [sigmaaldrich.com]

- 3. 336105-43-2|(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. (R)-1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HCL | 842169-83-9 [chemicalbook.com]

- 5. (R)-1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HCL CAS#: 842169-83-9 [chemicalbook.com]

- 6. (R)-1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HCL|CAS 842169-83-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 7. (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride|CAS 336105-43-2|TCIJT|製品詳細 [tci-chemical-trading.com]

- 8. aksci.com [aksci.com]

- 9. (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a brominated phenyl ring, a chiral amine center, and a trifluoromethyl group, makes it a valuable precursor for the synthesis of complex bioactive molecules. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent compounds, properties highly sought after in modern drug design.[1][2] This guide provides a comprehensive overview of the molecular structure, synthesis, and analytical characterization of this compound, with a focus on its application in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[3] It is soluble in polar organic solvents such as methanol and DMSO. The compound exists as a racemic mixture or as individual enantiomers, with the (S) and (R) forms being commercially available.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C8H8BrClF3N | [3][4] |

| Molecular Weight | 290.51 g/mol | [3][4] |

| CAS Number | 336105-43-2 ((S)-enantiomer) | [3] |

| 842169-83-9 ((R)-enantiomer) | [4] | |

| Physical Form | White to light yellow powder/crystals | [3] |

| Storage | Room temperature, under inert atmosphere | [4] |

Molecular Structure and Stereochemistry

The molecular structure of this compound is characterized by a central chiral carbon atom bonded to four different substituents: a 4-bromophenyl group, a trifluoromethyl group, an amino group (protonated in the hydrochloride salt), and a hydrogen atom. This chirality is a critical feature, as the biological activity of molecules derived from this building block is often stereospecific.

Caption: 2D representation of the molecular structure of this compound.

Synthesis and Purification

An efficient, stereoselective synthesis of (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride has been developed, which is crucial for its use in chiral drug synthesis.[5] The process involves a three-step sequence starting from readily available materials.

Experimental Protocol: Diastereoselective Synthesis

Step 1: Synthesis of the Chiral Sulfinimine The synthesis begins with the condensation of 4-bromobenzaldehyde with a chiral sulfinamide, typically (R)-tert-butanesulfinamide (Ellman's auxiliary), to form the corresponding N-sulfinylimine. This reaction is generally carried out in the presence of a dehydrating agent.

Step 2: Diastereoselective Trifluoromethylation The key stereochemistry-defining step is the nucleophilic trifluoromethylation of the chiral sulfinimine. This is achieved using a trifluoromethylating agent like the Rupert-Prakash reagent (TMSCF3) in the presence of a suitable initiator.[5] The diastereomeric purity of the resulting sulfinamide can be enhanced by direct precipitation of the desired diastereomer.[5]

Step 3: Deprotection to Yield the Hydrochloride Salt The final step involves the removal of the chiral auxiliary under acidic conditions. Treatment with a strong acid, such as hydrochloric acid in an appropriate solvent, cleaves the N-S bond and yields the desired (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine as its hydrochloride salt with high enantiomeric purity.[5]

Caption: Workflow for the diastereoselective synthesis of this compound.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl ring, typically in the range of 7.0-8.0 ppm. The methine proton (CH) adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The protons of the ammonium group (-NH3+) will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The chiral carbon will be split into a quartet by the attached fluorine atoms. The trifluoromethyl carbon will also be a prominent quartet.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. A single signal, a singlet, is expected for the three equivalent fluorine atoms of the -CF3 group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations of the ammonium group (around 3000-3300 cm⁻¹).

-

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).

-

C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹).

-

Strong C-F stretching vibrations (typically in the 1000-1350 cm⁻¹ region).

-

C-Br stretching (in the lower frequency region, typically below 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is expected as the base peak. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum of the molecular ion and any bromine-containing fragments.

Applications in Drug Discovery and Development

The primary application of this compound is as a versatile building block in the synthesis of pharmaceutical agents.[1] Its bifunctional nature, with both an amine and an aryl bromide, allows for diverse chemical modifications.

Targeted Protein Degradation (TPD)

A significant and growing application of this compound is in the field of Targeted Protein Degradation (TPD), particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[3][6][7] PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by recruiting an E3 ubiquitin ligase to the target protein.[8][9]

This compound serves as a key component in the "linker" region of PROTACs. The amine group can be used to attach the linker to a ligand that binds to the target protein of interest, while the aryl bromide provides a handle for coupling to the E3 ligase-binding moiety, often via cross-coupling reactions. The trifluoromethyl group can impart favorable properties to the resulting PROTAC, such as improved cell permeability and metabolic stability.

Caption: Conceptual workflow of targeted protein degradation using a PROTAC.

Other Medicinal Chemistry Applications

The trifluoroethylamine moiety is also recognized as a peptide bond isostere, which can be incorporated into peptidomimetic drugs to improve their stability against enzymatic degradation.[10][11] The unique electronic properties of the trifluoromethyl group can also influence the binding interactions of a drug candidate with its biological target.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced pharmaceutical intermediates. Its well-defined stereochemistry, coupled with the advantageous properties conferred by the trifluoromethyl group, makes it particularly suitable for the development of next-generation therapeutics, most notably in the rapidly advancing field of targeted protein degradation. The robust synthetic routes and the clear analytical characterization methods outlined in this guide provide a solid foundation for its effective utilization in research and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. calpaclab.com [calpaclab.com]

- 4. (R)-1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HCL | 842169-83-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.bio-techne.com [resources.bio-techne.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Despite a comprehensive search of available scientific databases and literature, specific, experimentally verified ¹H and ¹³C NMR spectral data (chemical shifts, coupling constants, and multiplicities) for 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl could not be located in publicly accessible resources. While a promising publication detailing the synthesis of this compound exists, the full text containing the crucial NMR characterization data was not available.

As a Senior Application Scientist committed to the highest standards of scientific integrity and accuracy, I cannot, in good faith, generate a speculative or predictive technical guide. An in-depth analysis requires precise, experimentally determined data to ensure the trustworthiness and reliability of the information presented.

However, to provide a valuable resource, this guide will proceed by outlining the expected ¹H and ¹³C NMR spectral features of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This will serve as a robust framework for researchers when they acquire their own experimental data. We will explore the theoretical underpinnings of the anticipated chemical shifts and coupling patterns, providing a logical pathway for spectral assignment and interpretation.

I. Introduction: The Structural Significance of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine and its hydrochloride salt are of significant interest in medicinal chemistry and drug development. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The bromophenyl moiety provides a site for further chemical modification, for instance, through cross-coupling reactions. The chiral amine center is a key feature for stereospecific interactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. ¹H NMR provides detailed information about the proton environment, while ¹³C NMR reveals the carbon framework.

Molecular Structure:

Caption: Molecular structure of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl.

II. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the methine proton adjacent to the trifluoromethyl and amino groups, and the protons of the ammonium group.

Table 1: Predicted ¹H NMR Data for 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.0 - 10.0 | Broad Singlet | 3H | -NH₃⁺ | Protons on the nitrogen are acidic and exchange, leading to a broad signal. The chemical shift is downfield due to the positive charge. |

| ~ 7.6 - 7.8 | Doublet | 2H | Ar-H | Aromatic protons ortho to the bromine atom. Deshielded by the electron-withdrawing effect of bromine. |

| ~ 7.4 - 7.6 | Doublet | 2H | Ar-H | Aromatic protons meta to the bromine atom. |

| ~ 5.0 - 5.5 | Quartet | 1H | CH-CF₃ | The methine proton is deshielded by the adjacent trifluoromethyl and ammonium groups. It is expected to be split into a quartet by the three neighboring fluorine atoms. |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

Aromatic Region: The 4-bromophenyl group will exhibit a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the bromine atom are expected to be at a higher chemical shift (further downfield) due to the deshielding effect of the electronegative bromine.

-

Methine Proton (CH-CF₃): This proton is situated between two strongly electron-withdrawing groups: the trifluoromethyl group and the protonated amine. This will cause a significant downfield shift. The three equivalent fluorine atoms on the adjacent carbon will couple with this proton, resulting in a quartet multiplicity (n+1 rule, where n=3 for ¹⁹F, assuming coupling is observed). The coupling constant for this interaction (³JHF) is typically in the range of 6-8 Hz.

-

Ammonium Protons (-NH₃⁺): In the hydrochloride salt, the amine group is protonated. These protons are acidic and can undergo rapid exchange with trace amounts of water in the NMR solvent. This exchange often leads to a broadening of the signal and a loss of coupling to the adjacent methine proton. The chemical shift is highly dependent on the solvent and concentration.

III. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for the carbons of the bromophenyl ring, the methine carbon, and the trifluoromethyl carbon.

Table 2: Predicted ¹³C NMR Data for 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 135 - 140 | Singlet | Ar-C (quaternary) | The aromatic carbon attached to the ethylamine moiety. |

| ~ 132 | Singlet | Ar-CH | Aromatic carbons ortho to the bromine atom. |

| ~ 130 | Singlet | Ar-CH | Aromatic carbons meta to the bromine atom. |

| ~ 125 | Singlet | Ar-C-Br (quaternary) | The aromatic carbon directly bonded to the bromine atom. Its chemical shift is influenced by the heavy atom effect of bromine. |

| ~ 123 | Quartet | CF₃ | The carbon of the trifluoromethyl group will be split into a quartet due to coupling with the three attached fluorine atoms (¹JCF). |

| ~ 60 - 65 | Quartet | CH-NH₃⁺ | The methine carbon is deshielded by the adjacent nitrogen and trifluoromethyl group. It will likely appear as a quartet due to coupling with the fluorine atoms (²JCF). |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the bromine substituent and the trifluoroethylamino group. Standard substituent chemical shift (SCS) effects can be used for a more precise prediction.

-

Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group will exhibit a large one-bond coupling constant (¹JCF) with the fluorine atoms, resulting in a distinct quartet. The chemical shift will be in the characteristic range for trifluoromethyl groups.

-

Methine Carbon (CH-NH₃⁺): This carbon is attached to the electron-withdrawing nitrogen and is also influenced by the trifluoromethyl group. It will show a two-bond coupling (²JCF) to the fluorine atoms, which will likely split the signal into a quartet.

IV. Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl, the following protocol is recommended:

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve hydrochloride salts and its wide chemical shift window. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) could also be considered, but exchange of the -NH₃⁺ protons will be more rapid.

-

Gently vortex or sonicate the sample to ensure complete dissolution.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (e.g., 1024 or more scans).

-

-

Logical Workflow for Spectral Analysis:

Caption: Workflow for NMR data acquisition and analysis.

V. Conclusion

While experimentally determined ¹H and ¹³C NMR data for 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl are not currently available in the public domain, a thorough understanding of NMR principles allows for a robust prediction of the expected spectral features. This guide provides a comprehensive theoretical framework to aid researchers in the interpretation of their own acquired data for this important chemical entity. The provided experimental protocol offers a starting point for obtaining high-quality spectra, and the logical workflow for analysis will ensure a systematic and accurate structural elucidation.

VI. References

As this guide is based on established NMR principles rather than specific data for the target compound, the references provided are foundational texts and resources in the field of NMR spectroscopy.

-

Spectrometric Identification of Organic Compounds ; Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L., Eds.; John Wiley & Sons, 2014. --INVALID-LINK--

-

Introduction to Spectroscopy ; Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R., Eds.; Cengage Learning, 2014. --INVALID-LINK--

-

High-Resolution NMR Techniques in Organic Chemistry ; Claridge, T. D. W., Ed.; Elsevier, 2016. --INVALID-LINK--

A Comprehensive Technical Guide to the Solubility of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Hydrochloride

This guide provides an in-depth analysis of the solubility characteristics of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, a compound of significant interest in pharmaceutical research and development. In the absence of extensive public data, this document synthesizes foundational chemical principles with established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the predicted solubility in a range of common solvents and provide detailed, field-proven protocols for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage failures. Solubility dictates a compound's dissolution rate, which in turn profoundly influences its absorption and bioavailability.[1][2] For a molecule like this compound, understanding its behavior in various solvent systems is paramount for formulation development, reaction optimization, and purification processes. This guide serves as a foundational resource for navigating these critical aspects.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility. This compound is a substituted aromatic amine salt with the following key characteristics:

| Property | Value | Source |

| Chemical Formula | C₈H₈BrClF₃N | [3][4] |

| Molecular Weight | 290.51 g/mol | [3][4] |

| Appearance | White to yellow powder or crystals or flocculent solid | |

| Storage | Inert atmosphere, room temperature | [5] |

| CAS Number | 336105-43-2 (for the (S)-enantiomer hydrochloride) | [4] |

The structure combines a hydrophobic bromophenyl ring and a trifluoromethyl group with a hydrophilic amine hydrochloride salt. This amphiphilic nature suggests a complex solubility profile, which we will explore in the following sections.

Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Moderately Soluble | The hydrochloride salt will ionize, promoting interaction with polar water molecules. However, the hydrophobic bromophenyl and trifluoromethyl groups will limit high solubility. pH will be a critical factor. |

| Methanol | Polar Protic | Soluble | Methanol's polarity and ability to hydrogen bond will facilitate the dissolution of the amine salt. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts. |

| Acetone | Polar Aprotic | Sparingly to Moderately Soluble | Acetone has a moderate polarity and may dissolve the compound to some extent. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Sparingly Soluble to Insoluble | The high polarity of the hydrochloride salt is expected to result in poor solubility in nonpolar solvents like DCM. |

| Hexanes | Nonpolar | Insoluble | As a nonpolar hydrocarbon, hexanes will not effectively solvate the ionic hydrochloride salt. |

It is imperative to note that these are predictions. The following sections provide the methodology to determine these values empirically.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a solute in a solvent at a specific temperature.[7] This section provides a detailed, step-by-step protocol for this method.

Principle

An excess of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is reached. The resulting saturated solution is then filtered or centrifuged to remove the excess solid, and the concentration of the dissolved compound is quantified.

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

-

Preparation of Vials: Into a series of glass vials, add an excess amount of this compound. The excess should be visually apparent to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[7] A preliminary study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the same temperature to let the excess solid settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For more rigorous separation, centrifuge the vials or filter the suspension through a chemically inert filter (e.g., PTFE).[7]

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of active pharmaceutical ingredients in solution.[8]

Principle of HPLC for Amine Quantification

Due to the often-low UV absorbance of simple amines, pre- or post-column derivatization is frequently employed to enhance detection.[8] However, the presence of the bromophenyl group in the target molecule should provide sufficient UV absorbance for direct detection. The method involves separating the analyte from any potential impurities on a stationary phase with a liquid mobile phase, followed by detection and quantification.

Suggested HPLC Method Parameters

The following are starting parameters that should be optimized and validated for the specific analysis:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: To be determined by UV scan of the compound (likely in the range of 220-280 nm due to the aromatic ring).

-

Injection Volume: 10 µL.

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several factors:

-

Temperature: For most solids, solubility increases with temperature. This relationship should be determined experimentally.

-

pH: As an amine hydrochloride, the compound's ionization state is pH-dependent. In aqueous solutions, a lower pH will favor the protonated, more soluble form, while a higher pH will lead to the formation of the less soluble free base.

-

Solvent Polarity: As predicted, polar solvents are expected to be more effective at dissolving this polar salt.

-

Presence of Other Solutes: The presence of salts or other organic molecules can affect solubility through common ion effects or changes in solvent properties.

Caption: Key Factors Influencing Solubility.

Conclusion

This technical guide has provided a comprehensive overview of the predicted solubility of this compound and detailed, actionable protocols for its experimental determination. By understanding the compound's physicochemical properties and employing robust methodologies like the shake-flask method coupled with HPLC analysis, researchers can generate the critical data needed for successful drug development. The insights and protocols presented herein are intended to empower scientists to make informed decisions and advance their research with confidence.

References

- 1. enamine.net [enamine.net]

- 2. benchchem.com [benchchem.com]

- 3. (R)-1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HCL | 842169-83-9 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. (R)-1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HCL CAS#: 842169-83-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Mechanism of Action for Trifluoroethylamine Derivatives in Drug Design

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, aimed at optimizing pharmacokinetic and pharmacodynamic profiles. Among the arsenal of fluorinated motifs, the trifluoroethylamine (TFEA) group has emerged as a uniquely powerful tool. This technical guide provides an in-depth analysis of the core mechanisms through which TFEA derivatives exert their influence in drug design. We will dissect the profound physicochemical modifications induced by the trifluoromethyl (CF3) group, including pKa modulation, enhancement of metabolic stability, and alterations in lipophilicity and molecular conformation. Through a detailed examination of its role as a versatile, hydrolysis-resistant bioisostere for the amide bond, supported by the pivotal case study of the Cathepsin K inhibitor Odanacatib, this guide illuminates the causal relationships between molecular structure and pharmacological function. Authored for researchers and drug development professionals, this document synthesizes field-proven insights with rigorous scientific principles, offering both foundational knowledge and practical, validated experimental protocols for characterizing these valuable compounds.

Part 1: The Physicochemical Bedrock of the Trifluoroethylamine Moiety

The utility of the trifluoroethylamine (TFEA) moiety is not serendipitous; it is a direct consequence of the predictable and potent effects the trifluoromethyl (CF₃) group has on its adjacent amine. These effects fundamentally alter the molecule's behavior in a biological system.

pKa Attenuation: Mastering Basicity at Physiological pH

A primary challenge with amine-containing drugs is their basicity. At physiological pH (~7.4), most simple alkyl amines are protonated, forming a positive charge that can hinder cell membrane permeability and lead to undesirable off-target effects, such as hERG channel binding.

The TFEA moiety masterfully circumvents this issue. The three fluorine atoms exert a powerful electron-withdrawing inductive effect on the amine nitrogen, significantly reducing its basicity (pKa).[1][2] This shift means that at physiological pH, the TFEA nitrogen remains largely in its neutral, un-ionized state.[3] This mechanism is critical for enhancing oral bioavailability and ensuring the molecule can effectively cross cellular membranes to reach its intracellular target.

| Compound | Structure | Approximate pKa | Ionization at pH 7.4 |

| Ethylamine | CH₃CH₂NH₂ | ~10.6 | >99% Protonated |

| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | ~5.7 | >95% Neutral |

Table 1: Comparison of pKa values and resulting ionization states.

Figure 1: The cascading effects of the CF3 group on an adjacent amine.

Metabolic Shielding: Engineering Resistance to Degradation

Metabolic instability is a primary cause of drug candidate failure. Amide bonds are particularly susceptible to enzymatic hydrolysis by proteases, and alkyl groups are often targets for oxidation by cytochrome P450 (CYP) enzymes.[4][5] The introduction of a CF₃ group provides a robust "metabolic shield."[5]

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond energy significantly higher than that of a carbon-hydrogen (C-H) bond.[5] This inherent strength makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by CYP enzymes.[5][6] By strategically placing the TFEA moiety at a known site of metabolic attack, chemists can block this degradation pathway, leading to a longer drug half-life, reduced patient-to-patient variability, and a more predictable pharmacokinetic profile.[5][7]

Modulating Lipophilicity and Conformation

Lipophilicity is a critical, yet delicate, parameter in drug design; it must be high enough to allow for membrane passage but not so high as to cause poor solubility or nonspecific binding.[8][9][10] The trifluoromethyl group is lipophilic, with a Hansch π value of +0.88, and its incorporation generally increases a molecule's overall lipophilicity.[11] This can enhance binding affinity through hydrophobic interactions in the target's active site and improve permeability across biological membranes.[11][12]

Furthermore, the TFEA group introduces a distinct three-dimensional tetrahedral geometry, which stands in stark contrast to the planar, rigid nature of an amide bond it often replaces.[2] This structural difference can be exploited to optimize the fit within a target's binding pocket, potentially increasing potency and selectivity.

Part 2: The Trifluoroethylamine Moiety as a Premier Amide Bioisostere

The most powerful and widespread application of the TFEA group is as a bioisosteric replacement for the amide bond.[3][4][13] Bioisosteres are functional groups that possess similar physical and chemical properties, allowing them to produce broadly similar biological effects.[3] The TFEA group is an exceptional non-classical bioisostere for an amide for several key reasons.

-

Electronic Mimicry : The highly electronegative trifluoroethyl group effectively mimics the electronic character of the amide carbonyl group.[3]

-

Geometric Mimicry : The TFEA moiety can act as a transition-state analogue for amide hydrolysis, adopting a tetrahedral geometry similar to the intermediate formed during proteolytic cleavage.[1] This makes it a potent scaffold for designing enzyme inhibitors, particularly for proteases.

-

Metabolic Stability : As previously discussed, it is resistant to the hydrolytic cleavage that plagues peptide-based drugs.[2]

-

Hydrogen Bonding : Crucially, unlike many other amide mimetics, the TFEA group preserves the N-H bond, retaining its ability to act as a hydrogen bond donor—an interaction often essential for target binding.[1]

Figure 2: Bioisosteric replacement of a planar amide with a stable TFEA group.

Case Study: Odanacatib, a Cathepsin K Inhibitor

The development of Odanacatib, a potent and selective inhibitor of the cysteine protease Cathepsin K for the treatment of osteoporosis, serves as a textbook example of the TFEA strategy.[1] Early peptide-based inhibitors showed poor metabolic stability.[14] In a critical lead optimization step, researchers replaced a labile arylamide group with a trifluoroethylamine bioisostere.[3]

This single modification resulted in a dramatic improvement in both potency and selectivity for Cathepsin K over related proteases like Cathepsin B and L.[3][14] The TFEA moiety mimicked the tetrahedral transition state of peptide cleavage in the enzyme's active site while being completely resistant to cleavage itself, effectively locking the inhibitor in place.[1]

Figure 3: The strategic evolution from an amide to Odanacatib.

Part 3: Essential Experimental Protocols

To harness the power of TFEA derivatives, researchers must be able to accurately quantify their properties. The following protocols are self-validating systems for assessing key parameters.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of a TFEA derivative compared to its non-fluorinated or amide analogue using liver microsomes, which contain a high concentration of CYP enzymes.

Materials:

-

Test Compound (TFEA derivative) and Comparator Compound (e.g., amide analogue)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH Regenerating System (e.g., G6P, G6PDH, NADP⁺)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide, Warfarin) for quenching

-

96-well incubation plate, LC-MS/MS system

Methodology:

-

Preparation: Thaw HLM on ice. Prepare working solutions of test/comparator compounds in buffer. Prepare the NADPH regenerating system in buffer.

-

Pre-incubation: Add 100 µL of HLM solution (final protein concentration ~0.5 mg/mL) to the wells of the 96-well plate. Add 5 µL of the test/comparator compound (final concentration ~1 µM).

-

Incubation: Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

-

Initiation: Initiate the metabolic reaction by adding 100 µL of the pre-warmed NADPH regenerating system to each well. This is the T=0 time point for the reaction.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding 200 µL of the ice-cold acetonitrile with internal standard. The T=0 sample is quenched immediately after adding the NADPH solution.

-

Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

-

Analysis: Transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k). A significantly longer half-life for the TFEA derivative validates its enhanced metabolic stability.[5]

Figure 4: Workflow for the in vitro liver microsomal stability assay.

Part 4: Conclusion & Future Outlook

The trifluoroethylamine moiety is far more than a simple functional group; it is a sophisticated strategic element in drug design. Its mechanism of action is rooted in fundamental principles of physical organic chemistry, allowing for the rational and predictable enhancement of drug-like properties. By simultaneously reducing basicity, blocking metabolic attack, and mimicking the amide bond, the TFEA group provides a robust solution to many of the most common challenges in lead optimization.[1][3][5] As synthetic methodologies for the introduction of fluorinated groups continue to advance, the strategic deployment of the trifluoroethylamine scaffold is set to become even more prevalent, paving the way for the development of safer, more effective, and more resilient therapeutics.

References

- 1. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. drughunter.com [drughunter.com]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. benchchem.com [benchchem.com]

- 6. Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. researchgate.net [researchgate.net]

- 9. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 10. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. | Semantic Scholar [semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Stereoselective Synthesis of Chiral Trifluoromethylated Amines

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into chiral amine scaffolds has become a cornerstone of modern medicinal chemistry and drug development. This guide provides an in-depth technical overview of the predominant strategies for the stereoselective synthesis of these high-value compounds. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles that govern stereocontrol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools. We will explore catalytic enantioselective transformations, diastereoselective methods, and the application of chiral auxiliaries, providing field-proven insights and detailed experimental workflows.

The Imperative for Chiral Trifluoromethylated Amines in Drug Discovery

The trifluoromethyl group is more than a mere bioisostere for a methyl group; its unique electronic properties profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The high electronegativity of fluorine atoms can modulate the pKa of a nearby amine, decreasing its basicity and thereby improving oral bioavailability and reducing off-target effects. Furthermore, the lipophilicity of the CF₃ group can enhance membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism.[1] When this powerful functional group is installed on a chiral amine, the stereochemical configuration becomes a critical determinant of biological activity, making the development of robust stereoselective synthetic methods a paramount objective.[2][3]

Strategic Pillars of Stereoselective Synthesis

The asymmetric synthesis of chiral trifluoromethylated amines can be broadly categorized into several key strategies. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

-

Catalytic Enantioselective Synthesis: This is arguably the most elegant and atom-economical approach, employing a chiral catalyst to induce enantioselectivity in the reaction of achiral starting materials.

-

Diastereoselective Synthesis: This strategy relies on the influence of an existing stereocenter, either in the substrate or a reagent, to control the formation of a new stereocenter.

-

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is cleaved to reveal the desired chiral product.

This guide will focus primarily on catalytic enantioselective methods, which represent the forefront of synthetic innovation in this field.

Catalytic Enantioselective Approaches: A Deep Dive

The addition of nucleophiles to trifluoromethyl-substituted imines is a common and effective strategy for constructing α-trifluoromethyl amines.[1] The challenge lies in controlling the facial selectivity of the nucleophilic attack.

Asymmetric Reduction of Trifluoromethyl Ketimines

The catalytic enantioselective reduction of trifluoromethyl-substituted ketimines is a widely employed method for accessing chiral α-trifluoromethyl amines.[1] The success of this approach is heavily dependent on the ability to control the E/Z isomerization of the imine substrate, as different isomers can lead to opposite enantiomers of the product.[1]

Mechanism of Stereocontrol: Chiral catalysts, typically transition metal complexes with chiral ligands or chiral organocatalysts, create a chiral environment around the imine. This environment favors the binding of one prochiral face of the imine, leading to the preferential delivery of the hydride from one side.

Experimental Protocol: Asymmetric Hydrogenation of an Aryl-Substituted CF₃ Imine [1]

This protocol is a representative example of a transition metal-catalyzed asymmetric hydrogenation.

Materials:

-

Aryl-substituted CF₃ imine (1.0 equiv)

-

[Rh(cod)₂]BF₄ (1 mol%)

-

(R)-SynPhos (1.1 mol%)

-

Toluene (0.1 M)

-

H₂ gas (balloon pressure)

Procedure:

-

In a glovebox, a Schlenk tube is charged with [Rh(cod)₂]BF₄ and (R)-SynPhos.

-

Toluene is added, and the mixture is stirred for 30 minutes to form the active catalyst.

-

The aryl-substituted CF₃ imine is added to the catalyst solution.

-

The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen balloon.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the chiral α-trifluoromethyl amine.

Nucleophilic Addition of Carbon-Based Nucleophiles to Trifluoromethyl Imines

A diverse array of carbon-based nucleophiles can be added to trifluoromethyl imines to forge new carbon-carbon bonds and create stereogenic centers.[1]

The enantioselective addition of aryl nucleophiles to CF₃ imines is a powerful method for synthesizing chiral benzylic amines.[1] Both transition metal catalysis and organocatalysis have been successfully employed.

-

Palladium Catalysis: The Lautens group has demonstrated the use of a neutral Pd(II) catalyst with a PyOX ligand for the addition of arylboroxines to N,O-acetals of trifluoroacetaldehyde.[1]

-

Rhodium Catalysis: The Tang group developed a Rh-bis(phosphine) catalyzed method for the coupling of arylboroxines with unprotected N-H trifluoromethyl ketimines, providing direct access to primary amines.[1]

-

Organocatalysis with Chiral Phosphoric Acids: Chiral phosphoric acids have emerged as powerful catalysts for the addition of indoles and other electron-rich arenes to trifluoromethyl imines.[1] The catalyst activates the imine through hydrogen bonding, directing the nucleophilic attack to one face.

Diagram: Chiral Phosphoric Acid Catalyzed Aryl Addition

Caption: Catalytic cycle for the chiral phosphoric acid-catalyzed addition of an aryl nucleophile to a trifluoromethyl imine.

The addition of enolates or their equivalents to trifluoromethyl imines, known as the Mannich reaction, is a classic method for forming carbon-carbon bonds.[1] Organocatalysts, such as proline and its derivatives, are frequently used to catalyze these reactions enantioselectively.[1]

Table: Comparison of Catalysts for Asymmetric Mannich Reactions with CF₃ Imines

| Catalyst | Nucleophile | Imine Substrate | Yield (%) | ee (%) | Reference |

| Proline | Acetone | N-PMP trifluoromethyl aldimine | 70-85 | 80-95 | [1] |

| Amino acid-based catalyst | Acetone/Acetophenones | Cyclic sulfonyl imine | 65-92 | 88-97 | [1] |

| Diphenylethylenediamine | Dialkyl ketones | Cyclic sulfonyl imine | 70-90 | 90-98 | [1] |

Catalytic Enantioselective Isomerization of Imines

An innovative approach to chiral trifluoromethylated amines involves the catalytic enantioselective isomerization of trifluoromethyl imines via a 1,3-proton shift.[4][5][6][7] This method, pioneered by Deng and coworkers, utilizes a cinchona alkaloid-derived organocatalyst.[4][5][6][7] This strategy is particularly valuable as it can provide access to both aromatic and aliphatic chiral trifluoromethylated amines.[4][5]

Mechanism of Isomerization: The chiral organic catalyst facilitates a stereoselective proton transfer, converting the achiral imine into a chiral enamine, which then tautomerizes to the more stable amine product.

Diagram: Workflow for Asymmetric Isomerization

Caption: General workflow for the catalytic enantioselective isomerization of a trifluoromethyl imine.

Diastereoselective Approaches: Leveraging Existing Chirality

Diastereoselective methods are a powerful alternative when a stereocenter is already present in the starting material.

Addition of Nucleophiles to Chiral N-sulfinylimines

The use of chiral N-tert-butanesulfinimines, developed by Ellman, has proven to be a robust strategy for the synthesis of chiral amines. The tert-butanesulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack to one face of the imine. This approach has been successfully applied to the synthesis of trifluoromethylated allylic amines through the 1,2-addition of trifluoromethide ion to α,β-unsaturated N-tert-butanesulfinimines.[8]

Experimental Protocol: Diastereoselective Trifluoromethylation of an α,β-Unsaturated N-tert-Butanesulfinimine [8]

Materials:

-

α,β-Unsaturated N-tert-butanesulfinimine (1.0 equiv)

-

Trifluoromethyl-trimethylsilane (TMSCF₃) (1.5 equiv)

-

Tetrabutylammonium triphenyldifluorosilicate (TBAT) (0.1 equiv)

-

Tetrahydrofuran (THF), anhydrous (0.2 M)

Procedure:

-

To a solution of the α,β-unsaturated N-tert-butanesulfinimine in anhydrous THF at -78 °C is added TMSCF₃.

-

A solution of TBAT in THF is added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 2-4 hours, or until completion as monitored by TLC.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄ and concentrated.

-

The diastereomeric ratio is determined by ¹⁹F NMR of the crude product.

-

The product is purified by flash column chromatography.

-

The N-tert-butanesulfinyl group can be removed by treatment with HCl in methanol to afford the free amine.

Emerging Frontiers and Future Outlook

The field of stereoselective synthesis of chiral trifluoromethylated amines is continuously evolving, with several exciting new directions emerging:

-

Biocatalysis: Engineered enzymes are being developed for the asymmetric synthesis of these compounds, offering the potential for high enantioselectivity and environmentally benign reaction conditions.[9]

-

Photoredox Catalysis: The merger of photoredox catalysis with organocatalysis has opened up new avenues for the enantioselective α-trifluoromethylation of aldehydes, which can then be converted to the corresponding amines.[10][11]

-

Synthesis of Amines with Remote Stereocenters: Recent efforts have focused on developing methods for the synthesis of trifluoromethylated amines with stereocenters at the γ-position and beyond, which are challenging targets.[12][13]

Conclusion

The stereoselective synthesis of chiral trifluoromethylated amines is a vibrant and rapidly advancing area of research. The methods discussed in this guide provide a powerful toolkit for accessing these valuable building blocks for drug discovery and development. A thorough understanding of the underlying mechanistic principles is crucial for the rational design of new and improved synthetic strategies. As the demand for structurally complex and diverse chiral trifluoromethylated amines continues to grow, we can anticipate further innovations in this exciting field.

References

- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. | Semantic Scholar [semanticscholar.org]

- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Research Portal [scholarworks.brandeis.edu]

- 7. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Starting Materials and Synthetic Strategies for 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

Executive Summary: 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, particularly in its chiral forms, is a highly valuable building block in medicinal chemistry and drug development. Its synthesis presents the dual challenges of installing a trifluoromethyl group and controlling the stereochemistry at the adjacent benzylic carbon. This guide provides an in-depth analysis of the primary starting materials and the corresponding synthetic strategies employed to produce this compound. We will explore three core pathways: a chiral auxiliary-mediated approach starting from an aldehyde, direct reductive amination of a ketone, and a biocatalytic route also utilizing a ketone precursor. Each strategy's foundational principles, key reagents, and experimental rationale are detailed to provide researchers with a comprehensive understanding of the available methodologies.

Introduction

Significance of the Target Molecule

The incorporation of fluorine and trifluoromethyl (CF₃) groups is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability. Chiral amines, in turn, are ubiquitous pharmacophores. 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine serves as a critical intermediate, leveraging the reactivity of the aryl bromide for further cross-coupling reactions while providing a stereochemically defined, fluorinated amine moiety.

Core Synthetic Challenges

The synthesis of this target molecule requires overcoming two main hurdles:

-

Stereocontrol: The creation of the chiral center adjacent to the phenyl ring must be achieved with high enantiomeric purity, as different enantiomers can exhibit vastly different pharmacological activities.

-

Trifluoromethylation: The introduction of the CF₃ group necessitates specialized reagents and conditions, as the C-CF₃ bond formation can be challenging.

The choice of starting material is fundamentally linked to the strategy chosen to address these challenges.

Synthesis via Imine Intermediates: The Chiral Auxiliary Approach

This is a robust and highly stereoselective method for preparing enantiomerically pure amines. The strategy relies on the temporary attachment of a chiral auxiliary to guide the stereochemical outcome of a key reaction step, followed by its removal.

Foundational Strategy: Diastereoselective Trifluoromethylation

The core of this approach is the highly diastereoselective nucleophilic addition of a trifluoromethyl group to a chiral sulfinimine. The stereochemistry of the final product is dictated by the chirality of the auxiliary used.

Primary Starting Material: 4-Bromobenzaldehyde

This commercially available and inexpensive aldehyde serves as the carbon skeleton for the aromatic portion of the final molecule.

Key Reagents and Rationale

-

(R)- or (S)-tert-Butanesulfinamide (Ellman's Auxiliary): This is the cornerstone of the strategy. It condenses with the starting aldehyde to form a chiral N-sulfinyl imine. The bulky tert-butyl group on the sulfur atom effectively shields one face of the C=N double bond, forcing the incoming nucleophile to attack from the opposite, less-hindered face. This geometric constraint is the origin of the high diastereoselectivity.[1]

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent): This is the most widely used nucleophilic trifluoromethylating agent due to its stability and commercial availability.[1] It acts as a CF₃⁻ anion equivalent.

-

Initiator/Activator: A substoichiometric amount of a Lewis base or an appropriate salt (e.g., potassium phosphate, K₃PO₄) is required to activate the TMSCF₃, generating the reactive trifluoromethyl anion in situ.[1]

Detailed Workflow and Mechanism

The synthesis is a three-step process:

-

Condensation: 4-Bromobenzaldehyde is condensed with (R)-tert-butanesulfinamide to form the chiral N-sulfinylimine.

-

Trifluoromethylation: The imine is treated with the Ruppert-Prakash reagent and an initiator. The CF₃⁻ anion adds to the imine carbon with high diastereoselectivity.

-

Deprotection: The chiral auxiliary is cleaved under acidic conditions (e.g., HCl in a protic solvent) to reveal the desired primary amine as its hydrochloride salt.

Experimental Protocol: Synthesis of (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride[1]

-

Synthesis of Sulfinimine: To a solution of 4-bromobenzaldehyde (1.0 eq) in toluene, add (R)-tert-butanesulfinamide (1.05 eq) and anhydrous CuSO₄ (1.5 eq). Heat the mixture to 50°C and stir for 12-24 hours until TLC or LC/MS analysis indicates complete consumption of the aldehyde. Filter the mixture through Celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure to yield the crude sulfinimine, which can be used directly in the next step.

-

Diastereoselective Trifluoromethylation: Dissolve the crude sulfinimine in anhydrous THF. Add K₃PO₄ (0.1 eq) followed by slow addition of (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq) at room temperature. Stir the reaction for 12-18 hours. Upon completion, add water to the reaction mixture to precipitate the desired diastereomer of the sulfinamide. Filter the solid, wash with a water/THF mixture, and dry under vacuum.

-

Hydrolysis of the Sulfinamide: Suspend the isolated sulfinamide in methanol and add a solution of 4M HCl in dioxane (3.0 eq). Stir the mixture at room temperature for 1-2 hours. Concentrate the solvent under reduced pressure to obtain the crude hydrochloride salt. Recrystallize from an appropriate solvent system (e.g., methanol/MTBE) to yield the pure product.

Data Summary

| Parameter | Reported Value | Source |

| Overall Yield | 71% | [1] |

| Purity (LC/MS) | >99% a/a | [1] |

| Enantiomeric Ratio (e.r.) | 99:1 | [1] |

Direct Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine source in the presence of a reducing agent.[2] This method is direct but typically yields a racemic product unless a chiral catalyst or reagent is employed.

Foundational Strategy: From Ketone to Amine

This pathway involves the in situ formation of an imine from a ketone and an ammonia source, which is then immediately reduced to the target amine.

Primary Starting Material: 4-Bromo-α,α,α-trifluoroacetophenone

This ketone contains the complete carbon skeleton of the target molecule. The synthesis is a single-step conversion of the carbonyl group to the amine group.

Key Reagents and Rationale

-

Amine Source: Anhydrous ammonia, aqueous ammonia, or an ammonium salt (like ammonium formate) can be used to provide the nitrogen atom.

-

Reducing Agent: The choice of reducing agent is critical and depends on the reaction conditions and desired selectivity.

-

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd, Pt, or specialized iron catalysts) is a common and clean method.[3]

-

Hydride Reagents: Reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are effective and operationally simple.[4] STAB is often preferred for its mildness and tolerance of acidic conditions that can favor imine formation.

-

Generalized Workflow

References

A Technical Guide to the IUPAC Nomenclature of C8H8BrClF3N

For Researchers, Scientists, and Drug Development Professionals

The precise identification of a chemical compound is fundamental to scientific research and development. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming organic compounds, ensuring that each name corresponds to a unique and unambiguous structural formula.[1][2] This guide provides an in-depth, step-by-step methodology for determining the IUPAC name for a complex organic molecule, using the molecular formula C8H8BrClF3N as a case study.

It is crucial to recognize that a molecular formula alone does not define a single compound but rather a collection of possible isomers. For the purpose of this guide, we will elucidate the naming process for a specific, plausible isomer: (1R)-1-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine . This example has been chosen to illustrate the handling of multiple substituent types, a complex aromatic system, and stereochemistry.

Part 1: Systematic Deconstruction and Naming Protocol

The IUPAC system is a hierarchical set of rules.[2][3] The process begins by identifying the core components of the molecule and then systematically assembling the name.

Step 1: Identification of the Principal Functional Group